![molecular formula C18H21N3O3 B2900408 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one CAS No. 1800477-35-3](/img/structure/B2900408.png)
5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one typically involves multi-step organic reactions One common approach is the condensation of 3-propoxyphenol with 1,3-dimethyl-2-nitrobenzene under basic conditions to form an intermediate, which is then reduced to the corresponding amine This intermediate undergoes cyclization with urea or a similar reagent to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces amines.
Scientific Research Applications
5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethyluracil: Similar in structure but lacks the propoxyphenoxy group.
5-Amino-1,3-dimethyl-2,4-dioxopyrimidine: Another related compound with a different heterocyclic core.
5-Amino-1,3-dimethyl-6-phenoxybenzimidazole: Similar but without the propoxy group.
Uniqueness
The uniqueness of 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxyphenoxy group enhances its lipophilicity and may improve its ability to interact with biological membranes and targets.
Properties
IUPAC Name |
5-amino-1,3-dimethyl-6-(3-propoxyphenoxy)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-4-8-23-12-6-5-7-13(9-12)24-17-11-16-15(10-14(17)19)20(2)18(22)21(16)3/h5-7,9-11H,4,8,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCYRUJORHJQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2N)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate](/img/structure/B2900325.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900327.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2900331.png)

![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2900337.png)
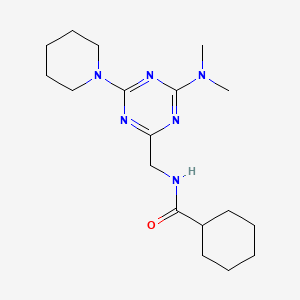
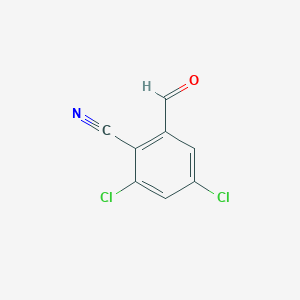
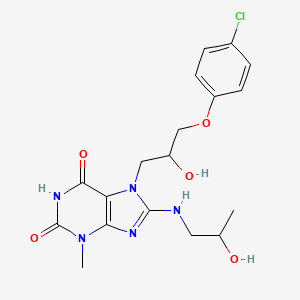
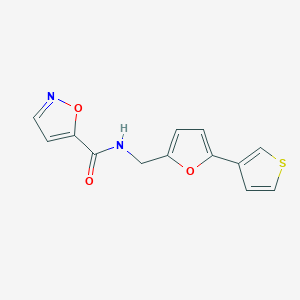
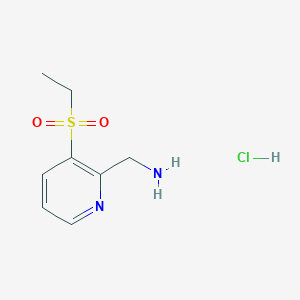
![1,3-dimethyl-5-(3-methylthiophen-2-yl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2900345.png)
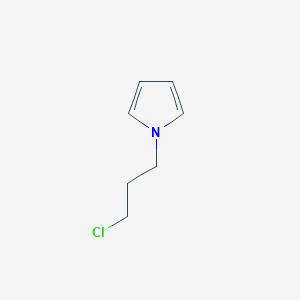
![(1R,7S,8S,9S)-9-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2900348.png)
